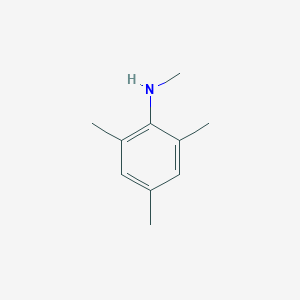

N,2,4,6-Tetramethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2,4,6-tetramethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKABSXHXKCTVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156411 | |

| Record name | N,2,4,6-Tetramethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-14-2 | |

| Record name | N,2,4,6-Tetramethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,2,4,6-Tetramethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethyl-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,2,4,6-Tetramethylaniline from 2,4,6-Trimethylaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,2,4,6-tetramethylaniline, a sterically hindered tertiary amine of significant interest in chemical synthesis. The primary focus is on the N-methylation of 2,4,6-trimethylaniline (mesidine) via the Eschweiler-Clarke reaction. This document is intended for researchers, chemists, and drug development professionals, offering a deep dive into the reaction mechanism, a field-tested experimental protocol, safety considerations, and methods for purification and characterization. The causality behind procedural choices is emphasized to provide a robust and reproducible methodology.

Introduction and Strategic Importance

N,2,4,6-Tetramethylaniline is a valuable building block in organic synthesis, often utilized in the development of non-nucleophilic bases, ligands for catalysis, and as a precursor for various complex molecules. Its structure, featuring a dimethylamino group flanked by two ortho-methyl substituents, imparts unique steric and electronic properties. The synthesis from its primary amine precursor, 2,4,6-trimethylaniline, is a critical transformation.

While several N-methylation strategies exist, direct alkylation with agents like methyl iodide is often problematic, leading to over-alkylation and the formation of quaternary ammonium salts. The Eschweiler-Clarke reaction presents a superior alternative; it is a reductive amination process that cleanly converts primary amines to their dimethylated counterparts using formaldehyde as the carbon source and formic acid as the reducing agent, effectively stopping at the tertiary amine stage.[1]

The Synthetic Cornerstone: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust and reliable method for the methylation of primary and secondary amines.[1] Its primary advantage is the prevention of quaternary salt formation, a common side reaction in other methylation procedures.[1] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[1]

Unveiling the Mechanism

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process involves two successive methylation cycles.

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (2,4,6-trimethylaniline) on formaldehyde. This is followed by dehydration to form a reactive methylene iminium ion.[2]

-

Hydride Transfer: Formic acid serves as the hydride source. A hydride ion is transferred from the formate anion to the electrophilic carbon of the iminium ion, reducing it to the N-methylated secondary amine (N,2,4,6-trimethylaniline). This step releases carbon dioxide, providing a strong thermodynamic driving force.[3]

-

Second Methylation: The resulting secondary amine is more nucleophilic than the starting primary amine and rapidly undergoes the same sequence—formation of a new iminium ion with another equivalent of formaldehyde, followed by a second hydride reduction by formic acid—to yield the final tertiary amine, N,2,4,6-tetramethylaniline.[2]

The reaction halts at the tertiary amine stage because the product lacks the necessary proton on the nitrogen to form another iminium ion, thus elegantly avoiding quaternization.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the Eschweiler-Clarke reaction for this specific transformation.

Caption: Reaction mechanism for the N,N-dimethylation of 2,4,6-trimethylaniline.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness. Each step includes justifications to ensure the chemist understands the underlying principles, allowing for intelligent adaptation if necessary.

Reagent and Materials Table

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. | Notes |

| 2,4,6-Trimethylaniline | 135.21 | 5.00 g | 36.98 | 1.0 | Starting material. Ensure purity >98%. |

| Formic Acid (98-100%) | 46.03 | 3.10 mL (3.80 g) | 82.55 | ~2.2 | Acts as solvent and hydride donor. Excess is crucial. |

| Formaldehyde (37% aq. soln.) | 30.03 | 6.25 mL | ~82.55 | ~2.2 | Methylating agent. Use a fresh, stabilized solution. |

| Dichloromethane (DCM) | 84.93 | ~150 mL | - | - | Extraction solvent. |

| Hydrochloric Acid (1 M aq.) | 36.46 | As needed | - | - | For initial acidic wash. |

| Sodium Hydroxide (5 M aq.) | 40.00 | As needed | - | - | For basification during work-up. |

| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | - | Drying agent. |

| Silica Gel (230-400 mesh) | - | As needed | - | - | For column chromatography. |

Step-by-Step Methodology

Safety First: This reaction should be performed in a well-ventilated fume hood. 2,4,6-trimethylaniline is toxic and a suspected carcinogen.[4] Formic acid is corrosive and formaldehyde is a known carcinogen and sensitizer. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[5]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trimethylaniline (5.00 g, 36.98 mmol).

-

Reagent Addition: To the stirring amine, add formic acid (3.10 mL, 82.55 mmol), followed by the aqueous formaldehyde solution (6.25 mL, ~82.55 mmol). Causality: Using an excess of both formic acid and formaldehyde ensures the reaction proceeds to the fully dimethylated product and compensates for the steric hindrance of the aniline.[1]

-

Heating: Heat the reaction mixture to 80-90 °C using a heating mantle and stir vigorously. The reaction is typically accompanied by the evolution of CO₂ gas. Continue heating for 18-24 hours. Causality: Thermal energy is required to overcome the activation energy for iminium ion formation and hydride transfer. The extended reaction time ensures complete conversion of the sterically hindered substrate.[6]

-

Cooling and Quenching: After the heating period, cool the mixture to room temperature. The solution will be acidic. Carefully add 30 mL of deionized water.

-

Acidic Wash: Transfer the mixture to a separatory funnel. Add 30 mL of 1 M HCl and extract with dichloromethane (3 x 30 mL). Discard the organic layers. Causality: The product is an amine, which will be protonated and soluble in the acidic aqueous phase. This step removes any non-basic organic impurities.

-

Basification: Cool the aqueous layer in an ice bath. Slowly and carefully add 5 M NaOH solution with swirling until the pH is strongly basic (pH > 11), as confirmed with pH paper. The free amine product will separate as an oil. Causality: Basification deprotonates the ammonium salt, liberating the free tertiary amine, which is soluble in organic solvents.

-

Extraction: Extract the basic aqueous layer with dichloromethane (3 x 40 mL).

-

Drying and Concentration: Combine the organic extracts from the previous step. Dry the solution over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N,2,4,6-tetramethylaniline.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Causality: Chromatography is effective at separating the nonpolar tertiary amine product from any residual polar starting material or mono-methylated intermediate.

Workflow Visualization

The following diagram outlines the key stages of the synthesis and purification process.

Caption: High-level workflow for the synthesis of N,2,4,6-tetramethylaniline.

Product Characterization

Confirmation of the product's identity and purity is essential. The expected yield is typically high, often exceeding 80%, though this can be lower for sterically hindered substrates.

Spectroscopic Analysis

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is the most definitive tool for confirming the structure. Based on analogous structures, the following peaks are expected (in CDCl₃):

-

Aromatic Protons: A singlet around δ 6.8-6.9 ppm, integrating to 2H.

-

N-Methyl Protons: A singlet around δ 2.6-2.7 ppm, integrating to 6H. This is a key signal indicating successful dimethylation.

-

Ring Methyl Protons: Two singlets around δ 2.2-2.4 ppm; one for the two ortho-methyl groups (6H) and one for the para-methyl group (3H).[7]

-

-

¹³C NMR (Carbon NMR): Key signals would include the N-methyl carbons, the aromatic carbons, and the ring methyl carbons, confirming the full carbon skeleton.

-

Mass Spectrometry (MS): Analysis by GC-MS or ESI-MS should show a molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of N,2,4,6-tetramethylaniline (C₁₁H₁₇N, MW = 163.26 g/mol ).

Safety and Waste Disposal

-

Handling: All manipulations should be conducted within a certified chemical fume hood.[5] Avoid inhalation of vapors and skin contact.[8] In case of exposure, consult the Safety Data Sheet (SDS) for the specific chemical.

-

Waste Disposal: All organic and aqueous waste must be segregated into appropriate, labeled hazardous waste containers. Acidic and basic aqueous wastes should be neutralized before disposal if facility protocols require it. Solid waste, such as used silica gel, should also be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.

Conclusion

The Eschweiler-Clarke reaction provides an efficient and reliable pathway for the synthesis of N,2,4,6-tetramethylaniline from its primary amine precursor. By understanding the underlying mechanism and adhering to a systematic and safety-conscious protocol, researchers can confidently produce this valuable sterically hindered amine. The self-validating nature of the described experimental procedure, from reaction to purification and characterization, ensures a high degree of success and reproducibility for applications in pharmaceutical development and advanced chemical synthesis.

References

-

Chem.info. Eschweiler-Clarke reaction. Available at: [Link]

-

Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available at: [Link]

- Google Patents.CN1800143A - 2,4,6-trimethylaniline synthesis method.

-

PrepChem.com. Synthesis of 2,4,6-trimethylaniline hydrochloride. Available at: [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]

-

He, L., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(3), 648. Available at: [Link]

-

Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

-

Stewart, T. J., et al. (2021). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 209–215. Available at: [Link]

-

ResearchGate. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Available at: [Link]

-

CPAchem. Safety data sheet - 2,4,6-Trimethylaniline. Available at: [Link]

-

Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Bhadra, S., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. Available at: [Link]

-

Wang, H., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Available at: [Link]

-

Supporting Information for: Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Available at: [Link]

-

YouTube. Eschweiler-Clarke Reaction. Available at: [Link]

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. name-reaction.com [name-reaction.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 7. rsc.org [rsc.org]

- 8. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to N,2,4,6-Tetramethylaniline: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of N,2,4,6-tetramethylaniline, a sterically hindered aromatic amine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to offer field-proven insights into the synthesis, characterization, and strategic application of this compound, with a particular focus on its role as a precursor in advanced pharmaceutical synthesis. We will delve into the causal reasoning behind experimental methodologies and provide a validated framework for its use, beginning with its essential precursor, 2,4,6-trimethylaniline.

Core Molecular Profile and Physicochemical Properties

N,2,4,6-Tetramethylaniline is a tetra-substituted aniline derivative. The presence of three methyl groups on the aromatic ring at positions 2, 4, and 6, combined with a methyl group on the nitrogen atom, creates significant steric hindrance around the amino group. This steric shield profoundly influences its reactivity and basicity compared to less substituted anilines.

The core properties of N,2,4,6-tetramethylaniline and its immediate precursor, 2,4,6-trimethylaniline (also known as mesidine), are summarized below. It is critical to note that while the precursor is well-characterized, experimental data for the neutral N,2,4,6-tetramethylaniline is not extensively documented in publicly available literature, suggesting it is often synthesized and used in situ or converted directly into a salt form.

| Property | N,2,4,6-Tetramethylaniline | 2,4,6-Trimethylaniline (Mesidine) |

| Chemical Formula | C₁₀H₁₅N | C₉H₁₃N[1][2] |

| Molecular Weight | 149.23 g/mol (Calculated)[3][4] | 135.21 g/mol [1][2][5] |

| CAS Number | Data not readily available | 88-05-1[1][2][5] |

| Appearance | Not widely documented | Clear yellow to brown liquid[6] |

| Boiling Point | Data not readily available | 233 °C (at 760 mmHg)[2][5] |

| Melting Point | Data not readily available | -5 °C[5] |

| Density | Data not readily available | 0.963 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | Data not readily available | 1.551 |

| pKa (of conjugate acid) | Data not readily available | 4.38[5] |

Synthesis and Mechanistic Considerations

The primary route to N,2,4,6-tetramethylaniline involves the direct N-methylation of its precursor, 2,4,6-trimethylaniline. The steric hindrance from the ortho-methyl groups on the aniline ring makes the nitrogen lone pair less accessible, which necessitates a potent methylating agent.

Synthesis of the Precursor: 2,4,6-Trimethylaniline

From a practical standpoint, the synthesis begins with mesitylene (1,3,5-trimethylbenzene). The process is a classic two-step nitration-reduction sequence.

-

Step 1: Nitration of Mesitylene. The key challenge is the selective mono-nitration of mesitylene to form 2-nitromesitylene without oxidizing the benzylic methyl groups. This is achieved by using a controlled mixture of nitric acid and sulfuric acid at low temperatures (typically below 10 °C)[6]. The strong activating effect of the three methyl groups makes the ring highly susceptible to electrophilic attack.

-

Step 2: Reduction of 2-Nitromesitylene. The nitro group is then reduced to a primary amine. A common and robust method is catalytic hydrogenation using a nickel catalyst under pressure[7]. Alternatively, classical methods like reduction with iron powder in the presence of an acid, such as hydrochloric acid, are also effective[6].

The overall synthesis pathway for the precursor is illustrated below.

Caption: Synthesis of 2,4,6-Trimethylaniline from Mesitylene.

Protocol: Synthesis of N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate

A recent study by Stewart et al. (2024) details a reliable method for the methylation of 2,4,6-trimethylaniline to form the corresponding anilinium salt. This protocol serves as a validated procedure for accessing the N-methylated derivative.

Expert Insight: The choice of methyl trifluoromethanesulfonate ("methyl triflate," MeOTf) as the methylating agent is deliberate. It is a powerful electrophile, capable of overcoming the steric hindrance and lower nucleophilicity of the nitrogen atom in 2,4,6-trimethylaniline. The resulting triflate salt is often crystalline and easily purified.

Step-by-Step Methodology: (Based on the synthesis described by Stewart et al., 2024)[8]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,4,6-trimethylaniline (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Methylating Agent: Cool the solution in an ice bath (0 °C). Add methyl trifluoromethanesulfonate (1.0 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4 hours) to ensure complete reaction.

-

Product Isolation: Upon completion, the product often precipitates from the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Purification: Collect the resulting solid by vacuum filtration. The crude N,2,4,6-tetramethylanilinium trifluoromethanesulfonate salt can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield a crystalline solid.

The workflow for the N-methylation is depicted below.

Sources

- 1. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 2. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,2,6-trimethylaniline | C9H13N | CID 136604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trimethylaniline(88-05-1) 1H NMR spectrum [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. 2,4,6-Trimethylaniline CAS#: 88-05-1 [m.chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Technical Monograph: Structural Characterization of N,2,4,6-Tetramethylaniline via ¹H and ¹³C NMR Spectroscopy

[1]

Executive Summary

N,2,4,6-Tetramethylaniline (also known as N-methylmesidine or N-methyl-2,4,6-trimethylaniline; CAS: 4869-81-2) represents a critical class of sterically hindered secondary amines.[1] Unlike simple anilines, the presence of ortho-methyl groups (the mesityl moiety) imposes significant steric restrictions on the nitrogen lone pair, altering its conjugation with the aromatic ring.[2][1] This compound serves as a vital intermediate in the synthesis of N-heterocyclic carbene (NHC) ligands, bulky imine catalysts, and specialized dyes.[2][3]

This guide provides a rigorous analysis of the nuclear magnetic resonance (NMR) spectral signature of N,2,4,6-tetramethylaniline.[2] It addresses the specific chemical shifts arising from steric compression and provides a self-validating workflow for confirming N-methylation efficiency.[2][1]

Chemical Profile & Significance[1][2][4][5][6]

-

Molecular Formula: C

H -

Molecular Weight: 149.23 g/mol [2]

-

Key Structural Feature: The mesityl (2,4,6-trimethylphenyl) group creates a "protective pocket" around the nitrogen, reducing nucleophilicity and preventing over-alkylation during synthesis.[2]

Structural Dynamics (The "Ortho Effect")

In standard anilines, the nitrogen lone pair is

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize solvent-solute interactions (e.g., H-bonding with DMSO), Deuterated Chloroform (CDCl

Method A: Standard Characterization[1]

-

Mass: Weigh 15–20 mg of N,2,4,6-tetramethylaniline (oil or low-melting solid).

-

Solvation: Dissolve in 0.6 mL of CDCl

(containing 0.03% TMS as internal standard). -

Filtration: If the sample was derived from a salt (e.g., hydrochloride), neutralize with NaHCO

, extract with DCM, dry over MgSO -

Acquisition:

Critical Note: The N-H proton is exchangeable. If the N-H peak is broadened or ambiguous, add 1 drop of D

O to the NMR tube and shake.[2][1] The disappearance of the peak at ~3.0–3.5 ppm confirms the assignment.[2][1]

Spectral Data Analysis

¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton spectrum is characterized by high symmetry in the aromatic ring, resulting in simplified signal patterns.[2][1]

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| Ar-H (3, 5) | 6.82 | Singlet (s) | 2H | - | Equivalent meta-protons due to C |

| N-H | 3.00 – 3.40 | Broad Singlet (br s) | 1H | - | Chemical shift varies with concentration and H-bonding.[2][1] |

| N-CH | 2.76 | Singlet (s) | 3H | - | Distinct diagnostic peak for mono-methylation.[2] |

| o-CH | 2.25 | Singlet (s) | 6H | - | Deshielded slightly by ring currents; magnetically equivalent.[2][1] |

| p-CH | 2.22 | Singlet (s) | 3H | - | Often overlaps with o-CH |

Interpretation Logic:

-

Symmetry Check: The aromatic region shows only one signal (2H) because the molecule has a plane of symmetry running through the N-C1-C4 axis.[2][1]

-

Differentiation: The N-methyl group (2.76 ppm) is significantly downfield from the C-methyl groups (2.20–2.25 ppm) due to the electronegativity of the nitrogen atom.[1]

¹³C NMR Spectral Data (100 MHz, CDCl₃)

The carbon spectrum confirms the carbon skeleton and the N-alkylation state.[2][1]

| Assignment | Shift ( | Type | Notes |

| C-1 (Ipso) | 144.5 | Quaternary (C | Attached to Nitrogen; most deshielded aromatic C. |

| C-4 (Para) | 131.5 | Quaternary (C | Substituted with methyl. |

| C-2, 6 (Ortho) | 129.8 | Quaternary (C | Sterically crowded; equivalent.[2][1] |

| C-3, 5 (Meta) | 129.2 | Methine (CH) | Only aromatic carbon bearing a proton.[2] |

| N-CH | 36.5 | Methyl (CH | Key diagnostic: Shift < 40 ppm indicates secondary amine.[2][1] |

| p-CH | 20.6 | Methyl (CH | Typical benzylic methyl.[2][1] |

| o-CH | 18.4 | Methyl (CH | Shielded relative to para-methyl due to steric compression (" |

Visualization: Synthesis & Validation Workflow

The following diagram illustrates the synthesis of N,2,4,6-tetramethylaniline via reductive amination and the subsequent NMR validation logic.

Caption: Synthesis via reductive amination (Eschweiler-Clarke) and the subsequent NMR decision tree for structural confirmation.

The Self-Validating System (Quality Control)[2]

To ensure the material is pure N,2,4,6-tetramethylaniline and not the starting material (Mesidine) or the over-alkylated byproduct (N,N-dimethylmesidine), use this checklist:

-

The "3.0 ppm Gap":

-

The "Symmetry Test":

-

If the aromatic region (6.8 ppm) splits into multiple peaks, the symmetry is broken, indicating contamination or loss of the mesityl group integrity.[2]

-

-

Carbon Count:

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 1643 (2,4,6-Trimethylaniline Parent Data).[2][1] National Institute of Advanced Industrial Science and Technology (AIST).[2][1] [Link][2]

-

PubChem. 2,4,6-Trimethylaniline Compound Summary. National Library of Medicine.[2][1] [Link][2][3]

-

Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[2] [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][1] (Standard text for substituent effect calculations). [Link][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 4. 2,4,6-Trimethylaniline(88-05-1) 1H NMR spectrum [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

N,2,4,6-Tetramethylaniline: Mechanistic Insights & Application as a Hindered Base

This guide provides an in-depth technical analysis of N,2,4,6-Tetramethylaniline (N-methylmesidine), focusing on its physicochemical behavior as a sterically hindered base.[1]

Executive Summary

N,2,4,6-Tetramethylaniline (CAS: 483-56-7), often referred to as N-methylmesidine , represents a specialized class of aromatic amines where steric architecture dictates reactivity.[1] Unlike simple anilines, the presence of ortho-methyl groups (2,6-positions) creates a "steric gate" that decouples the nitrogen lone pair from the aromatic

This guide dissects the Steric Inhibition of Resonance (SIR) mechanism that enhances its basicity relative to unhindered analogs, and details its utility as a proton scavenger and precursor in N-heterocyclic carbene (NHC) ligand synthesis.[1]

Physicochemical Profile

The molecule consists of a mesityl (2,4,6-trimethylphenyl) core with a secondary amine functionality.[1] Its behavior is defined by the clash between the ortho-methyls and the N-methyl group.

| Property | Value / Description |

| IUPAC Name | N,2,4,6-Tetramethylaniline |

| Common Name | N-Methylmesidine |

| Molecular Formula | |

| Molecular Weight | 149.23 g/mol |

| pKa (Conj.[1][2][3][4] Acid) | ~4.4 – 5.0 (Est.[1] based on Mesidine pKa ~4.[1]38) |

| Boiling Point | ~233 °C |

| Solubility | Soluble in organic solvents (EtOH, |

| Appearance | Clear to pale yellow/brown oil (oxidizes upon air exposure).[1] |

Mechanism of Action: The "Steric Gate"

The utility of N,2,4,6-tetramethylaniline as a hindered base stems from two competing mechanistic phenomena: Steric Inhibition of Resonance (SIR) and Nucleophilic Suppression .[1]

Steric Inhibition of Resonance (SIR)

In typical N-alkylanilines (e.g., N-methylaniline), the nitrogen lone pair occupies a

In N,2,4,6-Tetramethylaniline , the bulky methyl groups at the 2- and 6-positions force the N-methyl group to rotate out of the plane of the benzene ring.[1]

-

Consequence: The nitrogen lone pair is twisted out of alignment with the aromatic

-system. -

Result: Resonance is inhibited.[1] The lone pair remains localized on the nitrogen atom, significantly increasing its availability for protonation compared to planar anilines.[1]

Nucleophilic Suppression (The Hindered Base Effect)

While SIR increases basicity (thermodynamic affinity for

-

Protonation: The small proton (

) can slip past the ortho-methyl "gate" to bind with the lone pair. -

Alkylation: Larger electrophiles (e.g., alkyl halides, carbonyls) experience severe steric repulsion from the ortho-methyls, retarding nucleophilic attack.[1]

Mechanistic Visualization

Figure 1: The "Steric Gate" mechanism.[1] Ortho-methyl groups prevent resonance (enhancing basicity) while blocking large electrophiles (reducing nucleophilicity).[1]

Applications in Synthesis

Precursor for N-Heterocyclic Carbenes (NHC)

N,2,4,6-Tetramethylaniline is a critical building block for N-mesityl-substituted NHC ligands (e.g., in Grubbs II catalysts).[1] The mesityl group provides the necessary steric bulk to stabilize the active metal center in olefin metathesis.

Selective Iminium Salt Formation

The amine can be condensed with carbonyls to form iminium salts, which are intermediates in the synthesis of complex pharmaceutical scaffolds.[1] The reaction requires acid catalysis to overcome the initial steric barrier of the amine approaching the carbonyl carbon.

Experimental Protocol: Synthesis of N-Isopropylidene-N,2,4,6-tetramethylanilinium Triflate

Context: This protocol demonstrates the controlled reactivity of N,2,4,6-tetramethylaniline. It is first converted to a Schiff base (imine) and then methylated.[1] This route avoids direct quaternary alkylation, which is difficult due to sterics.[1]

Reagents:

-

N,2,4,6-Tetramethylaniline (Starting Material)[1][3][5][6][7]

-

Acetone (Solvent/Reactant)[1]

-

Methyl Trifluoromethanesulfonate (MeOTf) - Warning: Super-electrophile[1]

-

Molecular Sieves (4Å)[1]

Workflow:

-

Schiff Base Formation (Dehydration):

-

Methylation (Iminium Salt Formation):

-

Dissolve the crude imine in dry dichloromethane (DCM) at 0°C.

-

Add Methyl Trifluoromethanesulfonate (1.05 equiv) dropwise.[1] Note: MeOTf is small enough to alkylate the imine nitrogen despite sterics.

-

Stir at room temperature for 2 hours.

-

Precipitate the product by adding cold diethyl ether.[1]

-

Filter the white crystalline solid: [C13H20N+][CF3SO3-] .

-

Figure 2: Synthetic workflow for iminium salt generation, bypassing direct steric hindrance via imine intermediate.[1]

Safety & Handling

Toxicity:

-

Methemoglobinemia: Like many aromatic amines, N,2,4,6-tetramethylaniline can induce methemoglobinemia (oxidation of hemoglobin iron), leading to cyanosis and hypoxia.[1]

-

Carcinogenicity: Structural analogs (e.g., 2,4,6-trimethylaniline) are classified as suspected carcinogens (IARC Group 2B or similar).[1] Handle as a potential carcinogen.[1]

Handling Protocols:

-

PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) in the dark. The compound oxidizes to form brown tars upon exposure to air.[1]

-

Spill: Absorb with sand/vermiculite.[1] Do not use combustible materials (sawdust).[1]

References

-

Basicity and Steric Effects: Anderson, B. M. et al.[1] "Steric Inhibition of Resonance in Ortho-Substituted Anilines."[1] Journal of Organic Chemistry, 1985 .

-

Synthesis & Crystal Structure: Reibenspies, J. H. et al.[1] "Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate." IUCrData, 2020 .[1]

-

Toxicity Data: National Toxicology Program (NTP).[1] "Toxicology and Carcinogenesis Studies of 2,4,6-Trimethylaniline."[1][7][8][9] NTP Technical Report Series, 1990 .[1]

-

NHC Ligand Precursors: Arduengo, A. J. et al.[1] "A stable crystalline carbene."[1] Journal of the American Chemical Society, 1991 .[1]

Sources

- 1. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2,4,6-Trimethylaniline CAS#: 88-05-1 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

Theoretical Studies on the Conformation of N,2,4,6-Tetramethylaniline

This is an in-depth technical guide on the theoretical conformational analysis of N,2,4,6-Tetramethylaniline (also known as N-methylmesidine).

Executive Summary

N,2,4,6-Tetramethylaniline represents a classic case study in Steric Inhibition of Resonance (SIR) . Unlike unsubstituted aniline, where the nitrogen lone pair delocalizes into the aromatic

This guide outlines the theoretical framework for studying this conformational locking. It details the computational methodologies required to map the Potential Energy Surface (PES), quantify the rotational barriers, and validate these findings against experimental reactivity data (specifically basicity enhancement).

The Chemical Space: Steric Conflict

The core structural conflict exists between the N-methyl group and the 2,6-dimethyl groups on the mesityl ring.

-

Electronic Drive: The nitrogen lone pair (

) seeks to overlap with the aromatic -

Steric Penalty: The van der Waals radii of the N-methyl group and the ortho-methyl groups overlap significantly at planar geometries, imposing a severe energetic penalty.

The resulting ground state is a compromise: a twisted, pyramidal nitrogen where the lone pair is localized, leading to distinct spectroscopic and chemical properties.

Computational Methodology

To accurately model this system, researchers must move beyond standard mechanics and utilize Density Functional Theory (DFT) with basis sets capable of describing non-covalent interactions and lone-pair diffuse character.

Recommended Level of Theory

-

Functional: M06-2X or

B97X-D .-

Rationale: These functionals include dispersion corrections, which are critical for accurately modeling the steric repulsion and weak

-interactions between the methyl hydrogens and the ring. Standard B3LYP often underestimates these steric barriers.

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Rationale: Diffuse functions (++) are mandatory to correctly describe the electron density of the nitrogen lone pair, which is the focal point of the conformational change.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

-

Rationale: While gas-phase calculations isolate the steric effects, solvation (e.g., in water or acetonitrile) is necessary to correlate results with experimental pKa values.

-

Workflow Visualization

The following diagram outlines the logical flow for a complete theoretical study, from initial geometry scan to NBO (Natural Bond Orbital) analysis.

Figure 1: Computational workflow for characterizing the conformational landscape of hindered anilines.

Conformational Landscape Analysis

The Potential Energy Surface (PES)

A relaxed PES scan along the

-

Global Minimum: The molecule adopts a conformation where the N-C(Me) bond is twisted roughly 60–80° out of the benzene plane. The nitrogen atom is distinctly pyramidal (

-like). -

Rotational Barrier: Rotation through the plane (where the N-Me eclipses an ortho-Me) presents a high barrier, typically >10 kcal/mol .

-

Nitrogen Inversion: Unlike simple amines, the inversion barrier is coupled with rotation. The "planar" transition state (required for inversion) is destabilized by the ortho-groups, effectively locking the nitrogen chirality on short timescales at low temperatures.

Natural Bond Orbital (NBO) Interactions

Theoretical studies must quantify the "loss of resonance." In NBO terms, this is measured by the second-order perturbation energy (

-

Unsubstituted Aniline: High

values (~20-25 kcal/mol) indicating strong delocalization. -

N,2,4,6-Tetramethylaniline: Drastically reduced

values. The lone pair remains in an orbital with high p-character localized on the nitrogen.[1]

Implications for Reactivity & Drug Design

Enhanced Basicity (The "Proton Sponge" Effect)

Theoretical calculations directly explain the counter-intuitive basicity trends.

-

Mechanism: Because the lone pair is mechanically decoupled from the ring (prevented from resonance stabilization), it is higher in energy and more available for donation.

-

Validation: The calculated proton affinity (PA) of N,2,4,6-tetramethylaniline is significantly higher than that of N,N-dimethylaniline.

-

Data Summary:

| Parameter | N,N-Dimethylaniline | N,2,4,6-Tetramethylaniline | Effect |

| Geometry | Near Planar ( | Twisted ( | Steric Lock |

| Lone Pair | Delocalized into Ring | Localized on N | Resonance Inhibition |

| Basicity | Weaker Base | Stronger Base | Enhanced Reactivity |

| C-N Bond | Short (partial double bond) | Long (single bond) | Reduced |

Metabolic Stability

In drug development, this "ortho-effect" is a strategic tool.

-

Metabolic Blocking: The steric bulk prevents cytochrome P450 enzymes from easily accessing the nitrogen for N-dealkylation or N-oxidation.

-

Conformational Restriction: By locking the conformation, the entropy of binding to a target receptor is reduced, potentially increasing potency if the locked conformation matches the bioactive pose.

Experimental Validation Protocols

To ensure the trustworthiness of theoretical models, results must be cross-referenced with experimental observables:

-

X-Ray Crystallography: Compare calculated bond angles with crystal structures of N,2,4,6-tetramethylanilinium salts (e.g., triflate salts). Note that the salt form will be tetrahedral at nitrogen, validating the steric crowding.

-

Dynamic NMR (DNMR): Measure the coalescence temperature of the ortho-methyl signals (if inequivalent due to slow rotation) to experimentally determine the rotational barrier (

). -

UV-Vis Spectroscopy: The "Hypsochromic Shift." The loss of conjugation shifts the absorption maximum (

) to lower wavelengths (blue shift) compared to planar anilines.

References

-

ChemicalBook . (n.d.). 2,4,6-Trimethylaniline Properties and Synthesis. Retrieved from

-

Stewart, et al. (2024).[2][3] Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. ResearchGate. Retrieved from

-

Lauterbur, P. C. (1963).[4] Aniline, N,N-Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition of Conjugation. Journal of Chemical Physics. Retrieved from

-

Pontes, R. M., & Basso, E. A. (2010).[5] Medium effect on the rotational barrier of N,N,N'-trimethylurea... experimental and theoretical study. Journal of Physical Chemistry A. Retrieved from

-

ChemZipper . (2020). Basicity comparison of N,N-dimethylaniline and N,N,2,6-tetramethylaniline. Retrieved from

Sources

- 1. Welcome to Chem Zipper.com......: N,N,2,6-Tetramethyl aniline is more basic than N,N-Dimethyl aniline.Why ? [chemzipper.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 2,4,6-Trimethylaniline 98 88-05-1 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Medium effect on the rotational barrier of N,N,N'-trimethylurea and N,N,N'-trimethylthiourea: experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Electronic Properties of N,2,4,6-Tetramethylaniline

[1]

Executive Summary & Chemical Identity[1][2]

N,2,4,6-Tetramethylaniline is a sterically hindered secondary aromatic amine.[1] Unlike typical anilines, its electronic behavior is dominated by the Steric Inhibition of Resonance (SIR) .[1] The presence of methyl groups at the 2- and 6-positions (ortho) forces the N-methyl group out of the plane of the benzene ring. This conformational twisting decouples the nitrogen lone pair from the aromatic

| Property | Data |

| IUPAC Name | N,2,4,6-Tetramethylaniline |

| Common Name | N-Methylmesidine |

| CAS Number | 4869-81-2 (Free base) / 18450-42-5 (HCl salt) |

| Molecular Formula | |

| Molecular Weight | 149.23 g/mol |

| Key Feature | Sterically decoupled Nitrogen lone pair (Non-planar) |

Electronic Structure & The Ortho-Effect

The defining electronic characteristic of N,2,4,6-tetramethylaniline is the disruption of

Steric Inhibition of Resonance (SIR)

In a standard aniline, the nitrogen lone pair (

-

Consequence : The nitrogen lone pair remains localized on the nitrogen atom.

-

HOMO Energy : The Highest Occupied Molecular Orbital (HOMO) is higher in energy (less stabilized) compared to planar anilines, making the molecule more susceptible to single-electron oxidation.

Visualization of Electronic Decoupling

The following diagram illustrates the structural causality leading to the unique electronic state.

Figure 1: Mechanism of Steric Inhibition of Resonance (SIR) in N-Methylmesidine.

Physicochemical Properties[1][4][5][6][7][8]

Basicity ( )

The basicity of anilines is a tug-of-war between inductive donation (increasing basicity) and resonance delocalization (decreasing basicity).

-

Planar Anilines : Resonance dominates; the lone pair is delocalized into the ring, making them weak bases (

for aniline). -

N,2,4,6-Tetramethylaniline : The SIR effect prevents delocalization.[1] The lone pair is localized and available for protonation.[1][2] However, the ortho-methyl groups also create a "steric gate" that hinders the approach of solvent molecules necessary to stabilize the resulting ammonium cation.

-

Net Result : It is generally more basic than N,N-dimethylaniline due to the loss of resonance, but the steric hindrance to solvation limits the magnitude of this increase.[1]

Electrochemical Redox Potential ( )

This molecule is an excellent candidate for forming stable radical cations (Aminium radicals).

-

Oxidation Mechanism : Removal of an electron from the localized lone pair.

-

Stability : Unlike unhindered anilines which polymerize (forming polyaniline) upon oxidation, the 2,4,6-trimethyl substitution blocks the reactive ortho and para positions.[1] This renders the radical cation (

) kinetically stable (persistent). -

Cyclic Voltammetry Data :

Spectroscopic Signatures (UV-Vis)

The "Aniline Band" (Benzene B-band,

-

Hypsochromic Shift (Blue Shift) : Due to the loss of conjugation, the absorption maximum shifts to lower wavelengths, resembling an alkyl-benzene spectrum (e.g., mesitylene) rather than an aniline spectrum.[1]

-

Reduced Intensity : The molar extinction coefficient (

) of the Charge Transfer (CT) band drops significantly.

Experimental Protocols

Protocol A: Synthesis via Reductive Methylation

Rationale: Direct methylation of mesidine often leads to over-methylation (quaternary salts). Reductive amination allows for controlled mono-methylation.[1]

-

Reagents : 2,4,6-Trimethylaniline (Mesidine) [1], Paraformaldehyde, Sodium Borohydride (

), Methanol.[1] -

Procedure :

-

Dissolve Mesidine (1.0 eq) in Methanol.[1]

-

Add Paraformaldehyde (1.2 eq) and stir at room temperature for 2 hours to form the imine intermediate (often visible as a turbidity change).

-

Cool to 0°C. Slowly add

(2.0 eq) in portions. -

Critical Step : Maintain temperature <10°C to prevent side reactions.[1]

-

Reflux for 1 hour after addition.[1]

-

Quench with water, extract with Dichloromethane (DCM), and dry over

.[1]

-

-

Purification : Vacuum distillation (b.p. ~110°C at 11 mmHg) or Column Chromatography (Hexane/EtOAc 9:1).

Protocol B: Electrochemical Characterization (CV)

Rationale: To determine the oxidation potential and stability of the radical cation.

-

Setup : Three-electrode cell (Working: Glassy Carbon; Counter: Pt wire; Reference: Ag/AgCl).

-

Electrolyte : 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry Acetonitrile ( -

Analyte : 1.0 mM N,2,4,6-Tetramethylaniline.

-

Parameters :

-

Data Analysis : Measure the peak separation (

).[1][4] A ratio of

Workflow Visualization

Figure 2: Synthesis and Characterization Workflow for N-Methylmesidine.

Applications in Research

Metabolic Stability Probe

In drug discovery, the N-demethylation of secondary amines is a common metabolic pathway (mediated by CYP450).[1] N,2,4,6-Tetramethylaniline serves as a negative control or a mechanistic probe .[1] The steric bulk around the nitrogen hinders the approach of the heme-iron center of CYP450, significantly reducing the rate of metabolic N-dealkylation compared to unhindered amines [2].

Precursor for N-Heterocyclic Carbenes (NHCs)

This molecule is a key intermediate in the synthesis of unsymmetrical NHC ligands (e.g., for Grubbs catalysts).[1] The steric bulk of the mesityl group provides the necessary shielding to stabilize the active catalytic center [3].

Charge Transfer Complexes

Due to its low ionization potential and steric protection, it is used to study Outer-Sphere Electron Transfer mechanisms.[1] It forms stable radical cations that can be observed via EPR (Electron Paramagnetic Resonance) spectroscopy without rapid degradation.[1]

References

-

ChemicalBook . (n.d.).[1] 2,4,6-Trimethylaniline Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH) . (2021).[1] Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. PubMed Central.[1] Retrieved from

-

Wikipedia . (n.d.).[1] 2,4,6-Trimethylaniline.[1][5][6][7][8][9][10][11][12][13][14][15] Retrieved from

-

PubChem . (n.d.).[1] 2,4,6-Trimethylaniline Compound Summary. Retrieved from

Sources

- 1. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 5. benchchem.com [benchchem.com]

- 6. US3674852A - Process for preparing mesidine - Google Patents [patents.google.com]

- 7. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [wap.guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,4,6-Trimethylaniline(88-05-1) IR Spectrum [m.chemicalbook.com]

- 13. Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents: Understanding the Role of the Reporter Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Frontiers: A Technical Guide to the Research Potential of N,2,4,6-Tetramethylaniline

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide to the untapped research potential of N,2,4,6-Tetramethylaniline. As a Senior Application Scientist, my goal is to not only outline the known synthesis and properties of this molecule but to also illuminate promising, unexplored avenues for its application in medicinal chemistry, materials science, and catalysis. By understanding the causal relationships behind its chemical behavior, we can unlock its full potential.

Introduction: The Untapped Potential of a Sterically Hindered Aromatic Amine

N,2,4,6-Tetramethylaniline is an aromatic amine characterized by the presence of a methyl group on the nitrogen atom and three methyl groups at the ortho and para positions of the aniline ring. This substitution pattern imparts significant steric hindrance around the amino group, a feature that dictates its unique reactivity and potential applications. While its precursor, 2,4,6-trimethylaniline (mesidine), is a well-established building block for dyes and bulky ligands used in catalysis, the N-methylated analogue remains a relatively underexplored chemical entity.[1][2]

The addition of a methyl group to the nitrogen atom fundamentally alters the molecule's properties compared to its primary amine counterpart. This modification blocks the formation of certain intermolecular interactions, such as hydrogen bonding, while influencing the molecule's basicity, solubility, and conformational dynamics.[3] These nuanced changes open the door to novel applications where precise control over steric and electronic properties is paramount. This guide will delve into the known synthesis of N,2,4,6-Tetramethylaniline, analyze its key structural features, and, most importantly, propose concrete areas for future research and development.

Synthesis and Physicochemical Properties

The synthesis of N,2,4,6-Tetramethylaniline is not extensively documented in the literature, but a logical and experimentally validated approach involves the N-methylation of its readily available precursor, 2,4,6-trimethylaniline.

Synthesis of the Precursor: 2,4,6-Trimethylaniline

The industrial synthesis of 2,4,6-trimethylaniline starts with mesitylene (1,3,5-trimethylbenzene). The process involves two key steps:

-

Nitration: Mesitylene is selectively mononitrated using a mixture of nitric acid and sulfuric acid to yield 2-nitro-1,3,5-trimethylbenzene.[2][4][5] Careful control of reaction conditions is crucial to prevent over-nitration and oxidation of the methyl groups.[4]

-

Reduction: The resulting nitro compound is then reduced to the corresponding amine, 2,4,6-trimethylaniline. This can be achieved through various methods, including catalytic hydrogenation using a nickel catalyst or reduction with iron powder in the presence of an acid.[4][5]

N-Methylation of 2,4,6-Trimethylaniline

The introduction of a methyl group onto the nitrogen atom of 2,4,6-trimethylaniline can be accomplished through established methylation protocols. A demonstrated method involves the use of a methylating agent such as methyl trifluoromethanesulfonate.[6][7]

Experimental Protocol: Synthesis of N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate [6][7]

This protocol describes the synthesis of the trifluoromethanesulfonate salt of N,2,4,6-Tetramethylaniline, from which the free base can be obtained by neutralization.

-

Reaction Setup: In a flask under an inert atmosphere, dissolve 2,4,6-trimethylaniline in a suitable dry, non-protic solvent (e.g., dichloromethane).

-

Addition of Methylating Agent: Cool the solution in an ice bath and add methyl trifluoromethanesulfonate dropwise with stirring.

-

Reaction: Allow the reaction to proceed at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Isolation: The product, N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, can be isolated by removal of the solvent under reduced pressure.

-

Purification: The resulting salt can be purified by recrystallization from an appropriate solvent system.

-

Liberation of the Free Base: The free N,2,4,6-Tetramethylaniline can be obtained by treating the salt with a base (e.g., sodium hydroxide solution) followed by extraction with an organic solvent.

A patent also describes a general method for the N-methylation of aromatic amines using dimethylsulfoxide as a solvent with formic acid and triethylamine, which could be applicable.[8]

Physicochemical Properties: An Overview

The key physicochemical properties of N,2,4,6-Tetramethylaniline are summarized in the table below, with some values for the closely related N,N,2,6-tetramethylaniline provided for comparison.

| Property | N,2,4,6-Tetramethylaniline (Predicted/Inferred) | N,N,2,6-Tetramethylaniline (Experimental) | 2,4,6-Trimethylaniline (Experimental) |

| Molecular Weight | 149.23 g/mol | 149.23 g/mol [9] | 135.21 g/mol [10][11] |

| Appearance | Likely a liquid at room temperature | - | Clear yellow to brown liquid[4] |

| Boiling Point | - | - | 233 °C[2] |

| Melting Point | - | - | -5 °C[4] |

| Solubility | Insoluble in water; soluble in organic solvents | - | Insoluble in water; soluble in organic solvents[4] |

| pKa | Expected to be slightly lower than 2,4,6-trimethylaniline | - | 4.38[4] |

The N-methylation is expected to slightly decrease the basicity compared to 2,4,6-trimethylaniline due to steric hindrance and electronic effects.[3]

Potential Research Areas: A Roadmap for Innovation

The unique structural characteristics of N,2,4,6-Tetramethylaniline make it a compelling candidate for investigation in several cutting-edge research areas.

Medicinal Chemistry: Scaffolds for Novel Therapeutics

The sterically hindered nature of N,2,4,6-Tetramethylaniline can be exploited to create novel drug candidates with improved pharmacological profiles.

-

Precursors to Bioactive Molecules: N-substituted anilines, including N-methyl-2,4,6-trimethylaniline, have been utilized in the synthesis of α-amino diazoketones, which are precursors to HIV inhibitors.[6][7] This provides a direct rationale for exploring N,2,4,6-Tetramethylaniline as a scaffold for a new generation of antiviral agents. The bulky nature of the tetramethylaniline moiety could lead to enhanced binding affinity and selectivity for viral enzymes.

-

Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors. The specific substitution pattern of N,2,4,6-Tetramethylaniline could be used to design inhibitors that target specific kinases with high potency and reduced off-target effects. The steric bulk can be used to probe and exploit unique features of the ATP-binding pocket of kinases.

Proposed Research Workflow:

Caption: Proposed workflow for the development of new therapeutics.

Materials Science: Building Blocks for Advanced Polymers

The structure of N,2,4,6-Tetramethylaniline suggests its potential as a monomer for the synthesis of novel polymers with unique properties.

-

High-Performance Polymers: The rigidity and steric bulk of the tetramethylaniline unit could be incorporated into polymer backbones to create materials with high thermal stability, mechanical strength, and chemical resistance. Potential applications include advanced composites for the aerospace and automotive industries.

-

Conducting Polymers: Polyaniline is a well-known conducting polymer. The N-methyl and ring-methyl substituents in N,2,4,6-Tetramethylaniline would significantly modify the electronic properties and processability of the corresponding polymer. Research into the synthesis and characterization of poly(N,2,4,6-tetramethylaniline) could lead to new materials for organic electronics, such as sensors and antistatic coatings.

Experimental Protocol: Exploratory Polymerization

-

Monomer Purification: Purify N,2,4,6-Tetramethylaniline to a high degree to ensure reproducible polymerization results.

-

Polymerization: Investigate various polymerization methods, including oxidative chemical polymerization and electrochemical polymerization.

-

Characterization: Characterize the resulting polymers using techniques such as gel permeation chromatography (GPC) for molecular weight determination, thermogravimetric analysis (TGA) for thermal stability, and cyclic voltammetry to assess electrochemical properties.

Catalysis: Ligands for Selective Transformations

The parent compound, 2,4,6-trimethylaniline, is a key precursor to N-heterocyclic carbene (NHC) ligands, which are integral to powerful catalysts like the Grubbs' catalyst for olefin metathesis.[1]

-

Novel NHC Ligands: N,2,4,6-Tetramethylaniline can be used to synthesize a new class of NHC ligands. The N-methyl group would be one of the substituents on the nitrogen atoms of the heterocyclic ring, potentially influencing the steric and electronic properties of the resulting metal complexes. This could lead to catalysts with enhanced stability, activity, and selectivity for a variety of organic transformations.

Proposed Synthesis of a Novel NHC Precursor:

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 4. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]

- 6. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]

- 9. N,N,2,6-Tetramethylaniline | C10H15N | CID 69853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mahavirsynthesis.com [mahavirsynthesis.com]

safety, handling, and MSDS for N,2,4,6-Tetramethylaniline

Technical Safety & Handling Guide: N,2,4,6-Tetramethylaniline

Executive Summary

N,2,4,6-Tetramethylaniline (CAS 13021-14-2), also known as N-methylmesidine, is a specialized secondary aromatic amine utilized primarily as a steric hindering agent in the synthesis of N-heterocyclic carbene (NHC) ligands (e.g., for Grubbs catalysts) and as an intermediate in pharmaceutical development.

While structurally similar to its parent compound mesidine (2,4,6-trimethylaniline), the N-methylation alters its lipophilicity and metabolic profile. This guide synthesizes critical safety data, handling protocols, and emergency response mechanisms, emphasizing the risk of methemoglobinemia —a silent but potentially lethal hypoxic condition characteristic of aniline derivatives.

Chemical Identity & Physicochemical Profile

Accurate identification is the first step in safety. N,2,4,6-Tetramethylaniline is a liquid at room temperature, prone to oxidation which darkens its color.

| Property | Data | Notes |

| Chemical Name | N,2,4,6-Tetramethylaniline | IUPAC |

| Synonyms | N-Methylmesidine; N-Methyl-2,4,6-trimethylaniline | Common trade names |

| CAS Number | 13021-14-2 | Unique Identifier |

| Molecular Formula | C₁₀H₁₅N | MW: 149.23 g/mol |

| Physical State | Liquid | Clear to brownish (oxidizes) |

| Boiling Point | 229 °C (444 °F) | High boiler, low volatility |

| Flash Point | 87.8 °C (190 °F) | Combustible Liquid (Class IIIA) |

| Density | 0.935 g/mL at 25 °C | Floats on water |

| Solubility | Immiscible in water; Soluble in organic solvents (DCM, THF) | Lipophilic |

| pKa | ~4.4 - 4.8 (Estimated) | Weak base |

Hazard Identification & Toxicology

Core Hazard Directive: Treat as a cumulative poison and a skin sensitizer . The primary acute risk is Methemoglobinemia , where the amine metabolite oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), incapacitating oxygen transport.

GHS Classification (derived from class data)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity (Dermal) | Category 3/4 | H312: Harmful in contact with skin. |

| Acute Toxicity (Inhal.) | Category 3/4 | H332: Harmful if inhaled. |

| Skin/Eye Irritation | Category 2/2A | H315/H319: Causes skin/eye irritation. |

| STOT - Repeated | Category 2 | H373: May cause damage to blood (Methemoglobinemia) through prolonged exposure. |

| Aquatic Toxicity | Category 1/2 | H411: Toxic to aquatic life with long-lasting effects. |

Toxicological Mechanism:

-

Absorption: Rapidly absorbed through intact skin due to N-methylation increasing lipophilicity compared to aniline.

-

Metabolism: Undergoes N-hydroxylation in the liver (CYP450).

-

Effect: The N-hydroxylamine metabolite oxidizes hemoglobin.

-

Symptoms: Cyanosis (blue lips/nails), headache, dizziness, fatigue, and chocolate-brown blood. Onset may be delayed 2-4 hours.

Safe Handling Protocols & Engineering Controls

This compound requires a "Zero-Contact" policy. Standard nitrile gloves are often insufficient for prolonged exposure to aromatic amines.

Hierarchy of Controls Workflow

Figure 1: Safe handling workflow emphasizing storage conditions and PPE validation.

Specific PPE Requirements

-

Gloves: Laminate (Silver Shield/4H) or Viton are recommended.

-

Note: Standard Nitrile (4 mil) has a breakthrough time of <15 minutes for many anilines. If using nitrile, employ "Double-Gloving" and change immediately upon splash.

-

-

Respiratory: If heating or aerosolizing outside a hood (not recommended), use a Full-Face Respirator with OV (Organic Vapor) cartridges (P100 pre-filter).

-

Clothing: Tyvek lab coat or chemically resistant apron to prevent skin absorption via clothing wicking.

Engineering Controls

-

Ventilation: Handle only in a chemical fume hood with face velocity >100 fpm.

-

Inert Atmosphere: Store and handle under Nitrogen or Argon. Oxygen promotes degradation to dark, tarry impurities which may have unknown toxicity.

Emergency Response Protocols

Antidote Note: The specific antidote for severe methemoglobinemia is Methylene Blue (1-2 mg/kg IV), but this must be administered by a medical professional.

Emergency Logic Tree

Figure 2: Emergency response decision tree. Note that scrubbing skin can increase absorption.

Spill Management:

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Don Viton gloves and respiratory protection.

-

Contain: Use sand or vermiculite. Do not use sawdust (combustible reaction risk).

-

Clean: Collect into a sealed container labeled "Hazardous Waste - Toxic Organic."

-

Decontaminate: Wash surface with a dilute surfactant solution.

Storage & Stability

-

Temperature: Refrigerate (2-8 °C).

-

Atmosphere: Air-sensitive. Store under inert gas (Argon/Nitrogen).

-

Incompatibilities:

-

Acids: Exothermic reaction (forms anilinium salts).

-

Oxidizers: Fire/Explosion hazard.

-

Acid Chlorides/Anhydrides: Vigorous reaction.

-

-

Shelf Life: 12-18 months if sealed/refrigerated. Discard if liquid turns opaque black/tarry.

Waste Disposal

-

Classification: Hazardous Chemical Waste (Toxic, Irritant).

-

Method: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle Nitrogen Oxides, NOx).

-

Do Not: Do not pour down the drain. Toxic to aquatic life.

References

-

ChemicalBook. (2023). 2,4,6-Trimethyl-N-methylaniline (CAS 13021-14-2) MSDS & Properties.[1][2]Link

-

AK Scientific. (2023).[3] Safety Data Sheet: N,2,4,6-Tetramethylaniline.[1][4][5][6]Link

-

PubChem. (2023). Compound Summary: 2,4,6-Trimethylaniline (Parent Compound Data).[1][7][2][8][5][9][10] National Library of Medicine. Link

-

Sigma-Aldrich. (2023).[10] Safety Data Sheet: 2,4,6-Trimethylaniline (Mesidine).[7]Link

-

Cameo Chemicals. (2023). Chemical Data: Aromatic Amines and Methemoglobinemia Risks. NOAA. Link

Sources

- 1. N-methylaniline; 2,4,6-trinitrophenol | CAS#:14953-19-6 | Chemsrc [chemsrc.com]

- 2. 2 4 6-TRIMETHYL-N-METHYLANILINE 97 One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 13021-14-2 N,2,4,6-Tetramethylaniline AKSci 5545AA [aksci.com]

- 4. aksci.com [aksci.com]

- 5. N,N,2,4,6-PENTAMETHYLANILINE13021-15-3,Purity98%_Aemon Chemical Technology Co.Limited [molbase.com]

- 6. 2 4 6-TRIMETHYL-N-METHYLANILINE 97 - Safety Data Sheet [chemicalbook.com]

- 7. CAS No.88-05-1,2,4,6-Trimethylaniline Suppliers,MSDS download [lookchem.com]

- 8. Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents: Understanding the Role of the Reporter Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

N,2,4,6-Tetramethylaniline in palladium-catalyzed cross-coupling reactions

Application Note: High-Efficiency Pd-Catalyzed Arylation of N,2,4,6-Tetramethylaniline (N-Methylmesidine)

Strategic Overview

Subject: N,2,4,6-Tetramethylaniline (CAS: 4834-02-0) Synonyms: N-Methylmesidine; N-Methyl-2,4,6-trimethylaniline. Reaction Class: Buchwald-Hartwig Cross-Coupling.[1][2] Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

Abstract: N,2,4,6-Tetramethylaniline represents a "privileged" but challenging substrate in palladium-catalyzed C–N bond formation. Its steric profile—defined by two ortho-methyl groups on the aryl ring and an N-methyl group—creates a formidable barrier to the key reductive elimination step in the catalytic cycle. This guide provides an optimized, evidence-based protocol for coupling this sterically encumbered secondary amine with aryl halides to form bulky tertiary amines. These products are critical motifs in the synthesis of atropisomeric drugs, molecular rotors, and advanced optoelectronic materials.

Mechanistic Insight: The "Steric Wall"

To successfully couple N-methylmesidine, one must understand why standard protocols (e.g., Pd(PPh3)4 or dppf) fail.

-

The Substrate Challenge: The amine is a secondary aniline with significant steric bulk around the nitrogen center. The ortho-methyl groups twist the N-aryl bond out of planarity, shielding the nitrogen lone pair.

-

The Bottleneck (Reductive Elimination): In the catalytic cycle, the Pd(II) intermediate must accommodate both the bulky amine and the aryl group. The crowding destabilizes the complex, often leading to:

-

Protodehalogenation: The aryl-Pd species captures a proton instead of the amine.

-

Catalyst Decomposition: Formation of Pd black due to ligand dissociation.

-

-

The Solution: The use of Dialkylbiarylphosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands. These ligands are electron-rich (facilitating oxidative addition) and extremely bulky (forcing the substrate into a geometry that favors reductive elimination).

Visualizing the Pathway

Figure 1: The catalytic cycle highlighting the "Steric Clash Zone" where standard catalysts fail to bind the hindered amine effectively.

Experimental Protocols

Two distinct protocols are recommended based on the nature of the electrophile (Aryl Halide).

Protocol A: The "Gold Standard" (RuPhos-Pd System)

Best for: Aryl Chlorides, Aryl Bromides, and substrates with moderate steric hindrance.

Reagents:

-

Substrate: N,2,4,6-Tetramethylaniline (1.2 equiv)

-

Electrophile: Aryl Halide (1.0 equiv)

-

Precatalyst: RuPhos Pd G4 (1–2 mol%)

-

Note: If G4 is unavailable, use Pd2(dba)3 (1 mol%) + RuPhos (2-4 mol%).

-

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: Anhydrous Toluene or THF.

-

Concentration: 0.2 M – 0.5 M.

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), NaOtBu (1.5 mmol, 144 mg), and RuPhos Pd G4 (0.02 mmol, ~17 mg).

-

Tip: If the aryl halide is liquid, add it last via syringe.

-

-

Amine Addition: Add N,2,4,6-Tetramethylaniline (1.2 mmol, 179 mg) via syringe.

-

Solvent: Add anhydrous Toluene (2.0 mL). Seal the vial with a septum cap (PTFE-lined).

-

Reaction: Place in a pre-heated block at 85 °C (for Bromides) or 100 °C (for Chlorides). Stir vigorously (800+ rpm) for 12–24 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd black and salts.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Heavy Duty" (Pd-PEPPSI System)

Best for: Extremely hindered Aryl Halides (e.g., ortho-substituted) or when RuPhos fails.

Reagents:

-

Catalyst: Pd-PEPPSI-IPent (2 mol%)

-

Why: The "IPent" ligand provides a flexible steric wall that accommodates the ortho-methyls of the mesidine unit better than rigid phosphines in extreme cases.

-

-

Base: Potassium tert-butoxide (KOtBu) (1.5 equiv)

-

Solvent: 1,4-Dioxane.

Step-by-Step Procedure:

-

Setup: Flame-dry a Schlenk tube and cool under Argon.

-

Charging: Add Pd-PEPPSI-IPent (2 mol%), KOtBu (1.5 equiv), and solid Aryl Halide (if applicable).

-

Liquids: Add Dioxane (0.5 M concentration), Liquid Aryl Halide, and N,2,4,6-Tetramethylaniline (1.2 equiv).

-

Heating: Heat to 110 °C for 24 hours.

-

Note: The higher temperature is required to overcome the activation energy for reductive elimination in this crowded system.

-

Comparative Data & Optimization

The following table summarizes expected outcomes based on literature precedents for hindered anilines.

| Variable | Condition A (Standard) | Condition B (Optimized) | Outcome |

| Catalyst | Pd(PPh3)4 | RuPhos Pd G4 | Yield increases from <5% to >90%. |

| Base | K2CO3 | NaOtBu | Stronger base essential for deprotonating hindered amine. |

| Solvent | DMF | Toluene | Non-polar solvents often suppress hydrodehalogenation side reactions. |

| Temp | 60 °C | 100 °C | Thermal energy required to drive reductive elimination. |

Troubleshooting Decision Tree

Figure 2: Logical flow for optimizing reaction conditions if the standard RuPhos protocol yields poor results.

Safety & Handling

-

Toxicity: Like all anilines, N,2,4,6-tetramethylaniline is toxic by inhalation and skin contact. It may cause methemoglobinemia.[3] Handle strictly inside a fume hood.

-

Oxidation: The compound darkens upon air exposure. Store under inert gas (Argon/Nitrogen) at 4 °C.

-

Base Handling: NaOtBu and KOtBu are hygroscopic. Weighing must be done quickly or inside a glovebox to maintain stoichiometry.

References

-

RuPhos Generation 4 Catalyst System

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides"

- Source:Surry, D. S.; Buchwald, S. L. Chem. Sci. 2011, 2, 27-50.

-

URL:[Link]

-

PEPPSI Catalyst for Hindered Amines

- Title: "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C

- Source:Organ, M. G. et al. Chem. Eur. J. 2006, 12, 4749–4755.

-

URL:[Link]

-

General Buchwald-Hartwig Methodology

- Title: "Practical Palladium Catalysts for C–N and C–O Bond Form

- Source:Ingoglia, B. T. et al. Tetrahedron 2019, 75, 4199-4211.

-

URL:[Link]

-

Mechanistic Studies on Hindered Substrates

- Title: "Origins of the Effectiveness of Pd-Catalyzed C-N Coupling of Sterically Hindered Substr

- Source:Barrios-Landeros, F. et al. J. Am. Chem. Soc. 2008, 130, 5842–5843.

-

URL:[Link]

Sources

Application Note: Selective Dehydrohalogenation using N,2,4,6-Tetramethylaniline

This Application Note and Protocol is designed for the use of N,2,4,6-Tetramethylaniline (also known as

Executive Summary

In complex organic synthesis, standard bulky bases (e.g.,

This protocol details its use in dehydrohalogenation to synthesize alkenes from alkyl halides, specifically targeting Hofmann selectivity (least substituted alkene) and preserving electrophilic sites that would otherwise react with stronger bases.

Chemical Rationale & Mechanism

Why N,2,4,6-Tetramethylaniline?

-

Steric Bulk: The 2,4,6-trimethyl (mesityl) pattern combined with the

-methyl group creates a "molecular wall" around the nitrogen center. This virtually eliminates nucleophilic attack ( -

Modulated Basicity: Unlike alkoxides (

~16-18) or amidines ( -

Solubility: Its high lipophilicity ensures homogeneity in non-polar solvents (Toluene, Xylenes), favoring E2 mechanisms over E1/S_N1 pathways.

Mechanism of Action (E2 Elimination)

The reaction proceeds via a concerted E2 pathway. Due to the extreme steric crowding of the base, it cannot access the internal, more substituted

DOT Diagram: Steric Control in E2 Elimination

Figure 1: Mechanistic pathway showing the steric prohibition of internal proton abstraction, favoring the Hofmann alkene.

Experimental Protocol

Materials & Equipment

-

Reagent: N,2,4,6-Tetramethylaniline (>98% purity). Note: If liquid is dark brown, distill under reduced pressure before use.

-

Solvent: Anhydrous Toluene (preferred for boiling point ~110°C) or Xylene.

-

Substrate: Alkyl halide (Bromides/Iodides react faster than Chlorides).

-

Equipment: Round-bottom flask, Reflux condenser, Inert gas (Nitrogen/Argon) line.

Standard Operating Procedure (SOP)

Step 1: Stoichiometric Setup

Calculate the molar equivalents. Since the base is weak and the reaction is reversible until the salt precipitates or gas escapes, use an excess.

-

Substrate: 1.0 equivalent

-

N,2,4,6-Tetramethylaniline: 1.5 – 2.0 equivalents

Step 2: Reaction Assembly

-

Flame-dry the glassware and cool under Nitrogen.

-

Dissolve the Substrate (1.0 eq) in Anhydrous Toluene (0.5 M concentration).

-

Add N,2,4,6-Tetramethylaniline (2.0 eq) via syringe.

-

Observation: The solution should remain clear or turn slightly yellow. No immediate precipitation should occur (unlike with strong amine bases).

Step 3: Thermal Activation

-

Heat the mixture to Reflux (110°C) .

-

Monitor via TLC or GC-MS.

-

Timecourse: Reaction typically requires 4–12 hours depending on the leaving group (I > Br > Cl).

-

-

Endpoint: Disappearance of starting halide. A white/off-white precipitate (N,2,4,6-tetramethylanilinium halide) may form as the reaction cools, though it is often soluble in hot toluene.

Step 4: Workup & Purification[1]

-

Cool reaction to room temperature.[2]

-

Removal of Base:

-

Dilute with Diethyl Ether or Ethyl Acetate.

-